benzoic acid;1-phenylpiperazine
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Overview
Description
Benzoic acid;1-phenylpiperazine is a compound that combines the properties of benzoic acid and 1-phenylpiperazine. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the production of various chemicals . 1-Phenylpiperazine is a chemical compound featuring a phenyl group bound to a piperazine ring, often used in pharmaceuticals and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-phenylpiperazine typically involves the condensation amidation of piperazine with benzoic acid. This reaction can be efficiently carried out in a continuous flow microreactor system using HATU as a coupling reagent. Under optimized conditions, high selectivity and yield can be achieved . Other methods include the use of benzoyl chloride as an acylating agent with various additives to enhance selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of microreactor systems allows for better control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-phenylpiperazine undergoes various chemical reactions, including:
Condensation Amidation: Reaction with carboxylic acids to form amides.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Condensation Amidation: HATU as a coupling reagent, benzoyl chloride as an acylating agent.
Substitution Reactions: Various electrophiles and catalysts.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Amides: Formed from condensation amidation reactions.
Substituted Phenylpiperazines: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzoic acid;1-phenylpiperazine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an intestinal permeation enhancer.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;1-phenylpiperazine involves its interaction with various molecular targets. For instance, 1-phenylpiperazine has been shown to enhance transepithelial transport with minimal cytotoxicity, making it a potential candidate for drug delivery applications . Benzoic acid, on the other hand, acts as an antimicrobial agent by inhibiting the growth of fungi and bacteria .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: A central nervous system stimulant with similar structural features.
Diphenylpiperazine: Used in pharmaceuticals with different pharmacological properties.
Pyridinylpiperazine: Another derivative with distinct biological activities.
Uniqueness
Benzoic acid;1-phenylpiperazine is unique due to its combined properties of benzoic acid and 1-phenylpiperazine, offering a wide range of applications in various fields. Its ability to enhance intestinal permeability and its antimicrobial properties make it particularly valuable in pharmaceutical research and development .
Properties
CAS No. |
23245-25-2 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzoic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C7H6O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;8-7(9)6-4-2-1-3-5-6/h1-5,11H,6-9H2;1-5H,(H,8,9) |
InChI Key |
QIEWJCLJHZVHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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